N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

HIV integrase metal chelation structure-activity relationship

N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-75-1; molecular formula C₁₂H₈N₄O₂S; MW 272.28 g/mol) is a synthetic small molecule that covalently links a benzothiazole moiety to a 6-hydroxypyrimidine-4-carboxamide core via a carboxamide bridge. The compound's InChIKey is RRDSAMHYCCJIGC-UHFFFAOYSA-N, and it is registered in PubChem under CID 86265754 with a status of 'non-live,' indicating limited annotation depth in public repositories.

Molecular Formula C12H8N4O2S
Molecular Weight 272.28
CAS No. 2034441-75-1
Cat. No. B2785153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
CAS2034441-75-1
Molecular FormulaC12H8N4O2S
Molecular Weight272.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18)
InChIKeyRRDSAMHYCCJIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-75-1): A Dual-Heterocycle Scaffold for Targeted Probe and Inhibitor Procurement


N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-75-1; molecular formula C₁₂H₈N₄O₂S; MW 272.28 g/mol) is a synthetic small molecule that covalently links a benzothiazole moiety to a 6-hydroxypyrimidine-4-carboxamide core via a carboxamide bridge . The compound's InChIKey is RRDSAMHYCCJIGC-UHFFFAOYSA-N, and it is registered in PubChem under CID 86265754 with a status of 'non-live,' indicating limited annotation depth in public repositories . The 6-hydroxy (tautomerically 6-oxo) pyrimidine motif is structurally homologous to the metal-chelating pharmacophore found in clinically validated HIV integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, while the benzothiazole ring is a privileged scaffold in kinase inhibitor design .

Why N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Cannot Be Trivially Substituted by In-Class Benzothiazole-Pyrimidine Analogs


Within the benzothiazole-pyrimidine-4-carboxamide chemotype, minor structural perturbations produce large shifts in target engagement and selectivity. Literature on closely related analogs demonstrates that the position and oxidation state of the pyrimidine C6 substituent (hydroxy vs. methyl, chloro, piperidinyl, or unsubstituted) dictate the compound's metal-chelating capacity and hydrogen-bond donor/acceptor topology, which in turn govern affinity for metalloenzymes such as HIV integrase and kinases such as CDK2 . Uncontrolled substitution of the C6-hydroxy group with, for example, a 6-methyl or 6-piperidinyl group (CAS 2034581-83-2) eliminates the keto-enol tautomerism essential for Mg²⁺/Mn²⁺ coordination in the integrase active site, while altering the benzothiazole substitution pattern (e.g., 6-ethoxy vs. unsubstituted; CAS of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide) can redirect selectivity toward entirely different target classes . Therefore, procurement specifications must be compound-exact; class-level interchange without explicit re-validation data poses a high risk of target-mismatch and irreproducible results.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Relative to Structural Comparators


Structural and Pharmacophoric Differentiation from 6-Methyl and 6-Chloro Pyrimidine Analogs

The C6-hydroxy (6-oxo tautomer) group of CAS 2034441-75-1 enables keto-enol tautomerism and formation of a coplanar metal-chelating motif with the adjacent carboxamide, a structural feature essential for Mg²⁺ coordination in the HIV integrase catalytic site . Replacement of the C6-hydroxy with a 6-methyl group (found in 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide analogs) eliminates this tautomerism and abolishes the metal-chelating pharmacophore; published HIV integrase SAR series on 5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides consistently show that C6 carbonyl/hydroxy deletion reduces strand-transfer inhibitory activity by >100-fold . Similarly, the 5-chloro-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide subclass introduces a halogen at C5 that sterically and electronically perturbs the chelation geometry, redirecting activity away from integrase and toward other enzymes (e.g., cyclin-dependent kinases) .

HIV integrase metal chelation structure-activity relationship pyrimidine tautomerism

Benzothiazole Substitution Pattern Selectivity: Unsubstituted vs. 6-Ethoxy-Benzothiazole Analogs

The unsubstituted benzothiazole ring of CAS 2034441-75-1 presents a distinct electronic and steric profile compared to 6-ethoxy-substituted analogs such as N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. Published SAR on benzothiazole-pyrimidine hybrids targeting EGFR/HER2 and thymidylate synthase (TS) demonstrated that substituents on the benzothiazole phenyl ring modulate antiproliferative potency against MCF-7 and HepG2 cell lines by 3- to over 20-fold across a panel of derivatives . Parallel work on pyrimidine-based benzothiazole CDK2 inhibitors showed that the benzothiazole ring substitution pattern directly affects kinase selectivity: compound 10s (bearing a 6-substituted benzothiazole) exhibited a CDK2/cyclin A2 IC₅₀ approximately 3-fold more potent than the clinical CDK inhibitor AZD5438, whereas unsubstituted or differently substituted benzothiazole congeners displayed divergent selectivity profiles . The unsubstituted benzothiazole of CAS 2034441-75-1 is therefore predicted to exhibit target engagement distinct from both 6-alkoxy and 6-halo benzothiazole variants.

kinase selectivity benzothiazole SAR EGFR/HER2 CDK2

Predicted Physicochemical Differentiation: logP, Hydrogen-Bonding Capacity, and Solubility vs. 5-Chloro and 6-Piperidinyl Congeners

CAS 2034441-75-1 (XLogP3-AA = 1.1, H-bond donors = 2, H-bond acceptors = 4, tPSA = 112 Ų) occupies a favorable region of oral drug-likeness and fragment-based screening chemical space . In contrast, comparator N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide carries increased lipophilicity (estimated XLogP ~2.5–3.5) and an additional sulfur atom that raises the topological polar surface area and may introduce metabolic liabilities at the thioether. The 6-piperidinyl analog (CAS 2034581-83-2) adds a basic tertiary amine (predicted pKa ~8–9) that substantially increases aqueous solubility at pH < 6 but introduces a positive charge at physiological pH, altering both membrane permeability and off-target polypharmacology risk. These differences are critical for assay development: the neutral, relatively low-logP nature of CAS 2034441-75-1 minimizes non-specific protein binding and aggregation-based assay interference compared to more lipophilic analogs in the same chemotype .

drug-likeness physicochemical properties logP solubility permeability

Tautomeric State and Hydrogen-Bonding Network: Differentiation from 6-Amino and 6-Unsubstituted Pyrimidine Analogs

The 6-hydroxypyrimidine-4-carboxamide of CAS 2034441-75-1 exists as a mixture of 6-hydroxy and 6-oxo (lactam) tautomers, with the 6-oxo form predominating at physiological pH. This tautomeric equilibrium establishes a donor-acceptor-donor (DAD) hydrogen-bonding pattern on the pyrimidine ring (N1–H donor; C2–H; C6=O acceptor; N3 acceptor; carboxamide NH donor) that is distinct from 6-amino analogs (which present a donor-donor-donor pattern) and 6-unsubstituted analogs (which lack the C6 H-bond acceptor) . Structural biology evidence from a closely related 6-hydroxypyrimidine-4-carboxamide scaffold co-crystallized with rat catechol O-methyltransferase (COMT) at 1.45 Å resolution (PDB 5P9B) confirms that the 6-oxo tautomer engages in a specific hydrogen-bond network with the protein backbone that would be geometrically impossible for 6-amino or 6-H analogs . While the target compound itself has not been co-crystallized, the 6-hydroxypyrimidine-4-carboxamide motif's H-bonding pattern is conserved and predictable.

tautomerism hydrogen bonding molecular recognition crystallography

Recommended Research and Procurement Application Scenarios for N-(1,3-Benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide


HIV-1 Integrase Probe Development and Mechanistic Studies

The 6-hydroxypyrimidine-4-carboxamide pharmacophore is directly homologous to the metal-chelating core of FDA-approved INSTIs . CAS 2034441-75-1 is suitable as a starting scaffold for structure-activity relationship (SAR) exploration of integrase strand transfer inhibition, particularly for probing the contribution of the unsubstituted benzothiazole moiety to target engagement. Users should verify inhibitory activity in an HIV-1 integrase strand transfer biochemical assay with Mg²⁺ cofactor before committing to large-scale procurement; class-level SAR predicts that the intact 6-hydroxy pharmacophore is required for metal chelation, and substitution at this position abolishes activity .

Kinase Selectivity Panel Screening Using an Unsubstituted Benzothiazole-Pyrimidine Chemotype

The benzothiazole-pyrimidine core is a validated kinase inhibitor scaffold . CAS 2034441-75-1, with its unsubstituted benzothiazole ring, provides a minimal-steric-bulk reference compound for profiling kinase selectivity across a panel (e.g., CDK2, CDK9, EGFR, HER2, JNK). Comparative screening against 6-substituted benzothiazole analogs (e.g., 6-ethoxy, 6-methyl, 6-chloro) can map the contribution of benzothiazole substitution to kinase selectivity, with published data indicating that substituent modifications can shift selectivity by >10-fold across closely related kinases .

Physicochemical Reference Standard for Benzothiazole-Pyrimidine Library Design

With XLogP3-AA of 1.1, tPSA of 112 Ų, and 2 hydrogen-bond donors, CAS 2034441-75-1 occupies a favorable region of oral drug-like chemical space . It can serve as a physicochemical benchmark for designing focused libraries of benzothiazole-pyrimidine-4-carboxamides, where derivatives are evaluated for their deviation from this baseline in logP, solubility, and permeability. The absence of halogen substituents and basic amine centers minimizes PAINS liability and non-specific assay interference compared to chlorinated or piperidinyl-substituted analogs .

Metal-Chelation Motif Calibration in Fragment-Based Drug Discovery (FBDD)

The 6-hydroxypyrimidine-4-carboxamide fragment is a validated metal-binding pharmacophore for Mg²⁺- and Mn²⁺-dependent enzymes . CAS 2034441-75-1 can be employed as a control compound in fragment-based screening campaigns targeting metalloenzymes (integrases, polymerases, nucleases, HDACs), where the benzothiazole extension provides a UV-detectable chromophore and enhanced binding affinity compared to the minimal 6-hydroxypyrimidine-4-carboxamide fragment (MW 139.11 g/mol) . The molecular weight (272.28 g/mol) places it at the upper boundary of fragment-likeness (Rule of Three), making it suitable as both a fragment hit and a lead-like starting point.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.